molecular formula C11H17NO2 B2904614 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine CAS No. 94823-73-1

2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine

Cat. No.: B2904614
CAS No.: 94823-73-1
M. Wt: 195.262
InChI Key: ZSMOEKWZGBXRLG-UHFFFAOYSA-N
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Description

2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine is a chemical compound belonging to the phenethylamine class. This compound is known for its psychoactive properties and has been studied for its potential applications in various scientific fields. It is structurally related to other phenethylamines, which are known to affect the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine involves the reduction of substituted β-nitrostyrenes. This can be achieved using a sodium borohydride and copper(II) chloride system, which allows for the reduction of the nitrostyrene to the corresponding phenethylamine in a one-pot procedure . Another method involves the Friedel-Crafts reaction of 4-dimethoxy benzene with chloracetyl chloride to obtain alpha-chlorine-2,5-dimethoxy acetophenone, which then reacts with methenamine to produce alpha-amino-2,5-dimethoxy acetophenone. This intermediate is then reduced to yield 2,5-dimethoxyphenethylamine .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of readily available raw materials and mild reaction conditions makes these methods suitable for industrial applications. The process involves routine operations and avoids the need for expensive reagents, making it cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the aromatic ring or the amine group, often using halogenating agents or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in the presence of copper(II) chloride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding quinones, while reduction typically yields the primary amine.

Scientific Research Applications

Pharmacological Applications

  • Psychoactive Properties :
    • As a member of the phenethylamine family, compounds like 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine have been studied for their psychoactive effects. Research indicates that similar compounds can act as hallucinogens or stimulants, influencing serotonin receptors in the brain. The structural similarities to other psychoactive substances suggest potential for similar effects in behavioral studies .
  • Potential as an Amebicide :
    • Recent studies have indicated that this compound may exhibit amebicidal properties. Its efficacy against certain protozoan pathogens could position it as a candidate for developing therapeutic agents targeting amebic infections .
  • Selective Serotonin Receptor Agonism :
    • The compound has been investigated for its activity at serotonin receptors, particularly the 5-HT2A receptor. Structure-activity relationship studies suggest that modifications to the phenyl ring can significantly alter agonistic potency at these receptors, which is crucial for developing selective pharmacological agents .

Toxicological Studies

Research Tool in Behavioral Studies

  • Behavioral Response Studies :
    • The compound can be utilized in animal models to study behavioral responses to psychoactive substances. For example, its effects on locomotion and anxiety-like behaviors can help elucidate the neuropharmacological mechanisms underlying its action .

Data Tables

Application AreaDetails
Pharmacological PropertiesPotential psychoactive effects; selective agonism at serotonin receptors (5-HT2A)
Antiparasitic ActivityInvestigated as an amebicide; efficacy against protozoan pathogens
Toxicological InsightsStudies on related heterocyclic amines indicate potential mutagenicity; need for further research
Behavioral ResearchUsed in animal models to assess psychoactive effects and behavioral changes

Case Studies and Findings

  • Psychoactive Effects :
    • A study comparing various phenethylamines highlighted the behavioral responses induced by structurally similar compounds, providing a framework for understanding the potential effects of this compound .
  • Amebicidal Activity :
    • Preliminary investigations have shown promise in using this compound against specific protozoan infections, warranting further clinical exploration to establish its efficacy and safety profile .
  • Serotonin Receptor Interaction :
    • Research into structure-activity relationships has demonstrated that modifications to the methoxy groups significantly influence agonist potency at serotonin receptors, indicating a pathway for developing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with its psychoactive effects. This interaction leads to altered neurotransmitter release and changes in brain activity .

Comparison with Similar Compounds

2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine is structurally similar to other phenethylamines, such as:

These compounds share a common phenethylamine backbone but differ in their substitution patterns, leading to variations in their pharmacological effects and applications.

Biological Activity

2-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine, commonly referred to as a derivative of the phenethylamine class, has garnered attention for its potential psychoactive properties. Structurally similar to other psychoactive substances, this compound is believed to interact with serotonin receptors, particularly the 5-HT_2A receptor, which plays a pivotal role in mood regulation and perception. This article explores the biological activity of this compound, including its pharmacological effects, synthesis methods, and relevant case studies.

Pharmacological Profile

The biological activity of this compound is primarily characterized by its agonistic action on serotonin receptors. Research indicates that compounds within this structural class often exhibit selective agonism at the 5-HT_2A receptor, which is implicated in various neurological processes.

The mechanism through which this compound exerts its effects involves:

  • Serotonergic Activity : The presence of methoxy groups enhances serotonergic activity, potentially leading to mood-altering effects.
  • Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), resulting in increased levels of neurotransmitters such as serotonin and dopamine.

Synthesis

The synthesis of this compound can be achieved through various organic reactions. The most common methods include:

  • Alkylation Reactions : Involving the introduction of the ethylamine group into a substituted aromatic framework.
  • Reduction Reactions : Converting precursor compounds into the desired amine form.

Biological Studies and Findings

StudyFindings
Postmortem Analysis of 25I-NBOMe A study reported fatal intoxication cases linked to structurally similar compounds like 25I-NBOMe, highlighting the potential risks associated with misuse .
Cardiotoxicity Assessment Research evaluated cardiotoxic effects using MTT assays and ECG analysis on related compounds (25D-NBOMe and 25C-NBOMe), indicating significant impacts on cardiac rhythm and cell viability .
Psychoactive Effects Clinical reports suggest that compounds similar to this compound can induce hallucinations and altered states of consciousness due to their action on serotonin receptors .

Case Studies

Several case studies have documented adverse effects associated with the consumption of psychoactive substances structurally related to this compound:

  • Fatal Intoxication Case : A 19-year-old male's death was linked to the ingestion of blotter paper containing a potent analog (25I-NBOMe). Toxicological analysis revealed high concentrations in various body fluids, underscoring the dangers of these substances .
  • Cardiac Effects in Animal Models : Studies involving rat models demonstrated that certain derivatives could prolong QT intervals on ECG, indicating potential cardiotoxicity associated with high doses .

Properties

IUPAC Name

2-(4,5-dimethoxy-2-methylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12/h6-7H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMOEKWZGBXRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CCN)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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